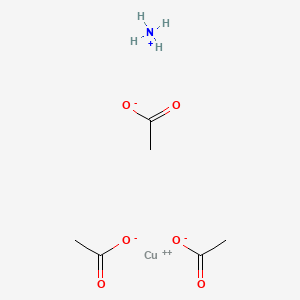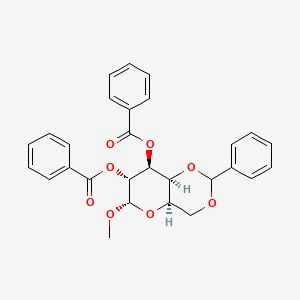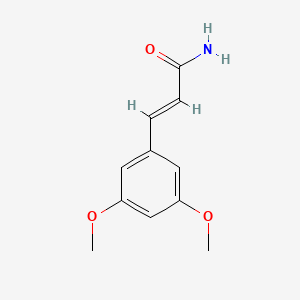
4-(Triethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triethylsilyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a benzaldehyde derivative where the benzene ring is substituted with a triethylsilyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the preparation of various functional materials and intermediates.
Méthodes De Préparation
4-(Triethylsilyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction. In this method, 4-bromobenzaldehyde is reacted with triethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere . The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the attachment of the triethylsilyl group.
Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon . This method also utilizes the Sonogashira coupling reaction to achieve the desired product.
Analyse Des Réactions Chimiques
4-(Triethylsilyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Applications De Recherche Scientifique
4-(Triethylsilyl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: It is used in the preparation of functional materials, such as porphyrin-based compounds, which have applications in solar cells and other electronic devices.
Chemical Biology: It is employed in the synthesis of biologically active molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-(Triethylsilyl)benzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the triethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the triethylsilyl group can be involved in various substitution reactions. These reactions enable the compound to participate in the formation of complex molecular structures and functional materials.
Comparaison Avec Des Composés Similaires
4-(Triethylsilyl)benzaldehyde can be compared with other similar compounds, such as 4-(Trimethylsilyl)benzaldehyde and 4-ethynylbenzaldehyde. While all these compounds contain a benzaldehyde moiety, their reactivity and applications differ due to the nature of the substituent groups.
Propriétés
Formule moléculaire |
C13H20OSi |
|---|---|
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
4-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13-9-7-12(11-14)8-10-13/h7-11H,4-6H2,1-3H3 |
Clé InChI |
IYTQLHBMYATZIG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)





![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)



![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
